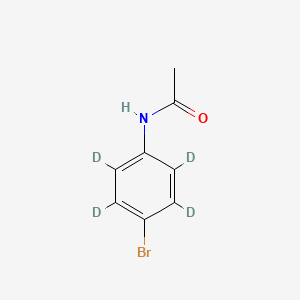

N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide

Description

N-(4-Bromo-2,3,5,6-tetradeuterio-phenyl)acetamide is a deuterated derivative of N-(4-bromophenyl)acetamide, where hydrogen atoms at positions 2, 3, 5, and 6 on the phenyl ring are replaced with deuterium. This isotopic substitution introduces unique physicochemical properties, including altered bond strengths (C–D vs. C–H), vibrational frequencies, and metabolic stability. The compound’s structure comprises an acetamide group (–NHCOCH₃) attached to a 4-bromo-deuterated phenyl ring. Its molecular formula is C₈H₅D₄BrNO, with a molecular weight of 235.09 g/mol (adjusted for deuterium substitution) .

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

N-(4-bromo-2,3,5,6-tetradeuteriophenyl)acetamide |

InChI |

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D |

InChI Key |

MSLICLMCQYQNPK-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])Br)[2H] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of Deuterated Aniline Derivative

The key challenge is to obtain the 2,3,5,6-tetradeuterio-substituted aniline. This can be approached by:

Hydrogen-Deuterium Exchange (H-D Exchange):

Aromatic amines or their precursors are subjected to catalytic H-D exchange in deuterated solvents (e.g., D2O, D2SO4) under acidic or basic conditions with a suitable catalyst (e.g., Pd/C). This selectively replaces aromatic hydrogens with deuterium at activated positions.Use of Deuterated Precursors:

Alternatively, commercially available or custom-synthesized deuterated benzene derivatives can be used as starting materials.

Bromination

- Reagents: N-bromosuccinimide (NBS) or bromine (Br2) under controlled conditions.

- Conditions: Typically, bromination is performed in an inert solvent (e.g., dichloromethane, acetic acid) at low temperatures to avoid scrambling of deuterium atoms.

- Mechanism: Electrophilic aromatic substitution occurs preferentially at the para position relative to the amino group due to its activating effect.

Acetylation

- Reagents: Acetic anhydride or acetyl chloride.

- Conditions: The reaction is usually carried out at 50–70 °C with stirring.

- Outcome: The amino group is converted to the acetamide, yielding N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide.

Example Synthetic Route (Adapted and Inferred)

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | H-D Exchange | Pd/C catalyst, D2O solvent, reflux, several hours | 2,3,5,6-tetradeuterioaniline |

| 2 | Bromination | N-bromosuccinimide (NBS), reflux in acetic acid, 4 h | 4-bromo-2,3,5,6-tetradeuterioaniline |

| 3 | Acetylation | Acetic anhydride, 50–70 °C, stirring | N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide |

Notes on Reaction Optimization and Deuterium Retention

Deuterium Scrambling:

The aromatic deuterium atoms are susceptible to exchange with protons under acidic or basic conditions, especially at elevated temperatures. Therefore, reaction conditions must be optimized to minimize H-D exchange during bromination and acetylation.Purification:

The final compound is typically purified by recrystallization (e.g., from ethanol) or chromatographic methods to ensure isotopic purity.

Analytical Confirmation

- Mass Spectrometry (MS):

Confirms the molecular weight increase due to four deuterium atoms (approx. +4 Da compared to non-deuterated analog). - Nuclear Magnetic Resonance (NMR) Spectroscopy:

Deuterium substitution leads to characteristic shifts and reduced proton signals at the substituted positions, confirming isotopic labeling.

Comparative Data Table of Related Compounds

| Compound Name | Molecular Formula | Deuterium Substitution Pattern | Key Features |

|---|---|---|---|

| N-(4-bromophenyl)acetamide | C8H8BrNO | None | Non-deuterated parent compound |

| N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide | C8H4D4BrNO | Positions 2,3,5,6 | Target compound with isotopic labeling |

| N-(2-bromo-3,4,5,6-tetradeuterio-phenyl)acetamide | C8H4D4BrNO | Different substitution pattern | Positional isomer with deuterium |

| N-(4-bromo-2-chlorophenyl)acetamide | C8H8BrClNO | None | Halogen variation (chlorine instead of deuterium) |

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide is a deuterated derivative of N-(4-bromophenyl)acetamide, characterized by four deuterium atoms in its phenyl group. The presence of these deuterium isotopes is what makes it significant in chemistry, opening doors for its use in analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. Its molecular formula is C8H4D4BrNO, with a molecular weight of approximately 218.0837 g/mol.

Scientific Research Applications

N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide is used in a variety of scientific research applications:

- Analytical Techniques: It is used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The compound's isotopic labeling aids in these analytical techniques.

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Metabolic Pathways: It helps in studying how this compound behaves in metabolic pathways.

- Interaction studies: Essential for understanding its behavior in biological systems. Research often focuses on non-covalent interactions and binding affinities. These studies provide insights into the potential therapeutic uses and safety profiles of compounds containing deuterium.

Reactions

The chemical reactivity of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide can be explored through reactions typical for acetamides and brominated compounds. Key reactions include:

- Acetylation: Reactions involving the acetamide group.

- Bromination: Reactions at the bromine substituent.

- Deuteration: Reactions involving the deuterium isotopes.

- Cross-coupling Reactions: Formation of C-C bonds using metal catalysts.

These reactions highlight the compound's utility in synthetic organic chemistry and analytical applications.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide depends on its specific application. In biological systems, the deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect. The bromine atom can serve as a reactive site for further chemical modifications, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Structural and Bond-Length Variations

Key comparisons with non-deuterated analogs and halogen-substituted derivatives:

Observations:

- The deuterated compound exhibits marginally longer C–D bonds (~1.09 Å) compared to C–H bonds (1.08 Å), as inferred from isotopic substitution effects .

- The acetamide group’s bond lengths (e.g., N1–C2: 1.347 Å) remain consistent with non-deuterated analogs, suggesting minimal electronic perturbation from deuterium .

Halogen Substitution Effects

- Bromine vs. Fluorine:

- Electron-Withdrawing Effects: Bromine (σₚ = 0.23) exerts a moderate electron-withdrawing effect compared to fluorine (σₚ = 0.78), influencing the phenyl ring’s electron density. This alters the acetamide group’s reactivity in electrophilic substitutions .

- Steric Impact: Bromine’s larger atomic radius (1.85 Å vs. fluorine: 1.47 Å) may sterically hinder interactions in biological systems, as seen in N-(4-Bromo-2,6-difluorophenyl)acetamide .

Isotopic Effects on Stability and Metabolism

- Metabolic Stability: Deuteration at the phenyl ring reduces metabolic oxidation rates due to the kinetic isotope effect (KIE), where C–D bonds cleave ~6–10 times slower than C–H bonds. This is critical in drug design to prolong half-life, as observed in deuterated drugs like deutetrabenazine .

- Spectroscopic Differentiation: Deuterium substitution simplifies NMR spectra by eliminating proton signals at deuterated positions, aiding structural elucidation.

Comparison with Functionalized Acetamides

- N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Features a butyryl-fluorophenoxy group, enhancing lipophilicity (logP ~2.8) compared to the deuterated compound (estimated logP ~1.9). This impacts membrane permeability and bioavailability .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide: The benzothiazole moiety introduces planar aromaticity, favoring π-π stacking in protein binding, unlike the non-planar deuterated phenyl ring .

Biological Activity

N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide is a deuterated derivative of N-(4-bromophenyl)acetamide, notable for its isotopic labeling which enhances its utility in various analytical applications. This article delves into the biological activity of this compound, including its synthesis, interactions in biological systems, and potential therapeutic applications.

The molecular formula of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide is CHDBrNO, with a molecular weight of approximately 218.08 g/mol. The presence of four deuterium atoms in the phenyl group alters the compound's chemical behavior compared to its non-deuterated analogs.

| Property | Value |

|---|---|

| Molecular Formula | CHDBrNO |

| Molecular Weight | 218.08 g/mol |

| Isotopic Labeling | 4 Deuterium Atoms |

Synthesis

The synthesis of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide involves multi-step reactions typical for acetamides and brominated compounds. The process generally includes:

- Bromination : Introduction of the bromine atom onto the phenyl ring.

- Deuteration : Substitution of hydrogen atoms with deuterium at specified positions.

- Acetylation : Formation of the acetamide functional group.

This synthetic route underscores the complexity involved in producing isotopically labeled compounds and highlights their significance in research and analytical chemistry.

Interaction Studies

Research on N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide primarily focuses on its interaction with biological systems. Notably:

- Analytical Applications : The isotopic labeling allows for enhanced detection methods in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Therapeutic Potential : Compounds with similar structures have shown promise in various therapeutic areas including anti-cancer and anti-inflammatory activities.

Case Studies

- Antitumor Activity : Analogous compounds have demonstrated significant inhibitory effects on cancer cell lines. For example, pyrazole derivatives related to this compound have shown effectiveness against BRAF(V600E), a common mutation in melanoma.

- Anti-inflammatory Effects : Research indicates that related compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.

Comparative Analysis

To understand the uniqueness of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide, it is helpful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-bromophenyl)acetamide | CHBrNO | Non-deuterated version |

| N-(2-bromo-3,4,5,6-tetradeuterio-phenyl)acetamide | CHDBrNO | Different substitution pattern |

| N-(4-bromo-2-chlorophenyl)acetamide | CHBrClNO | Contains chlorine instead of deuterium |

Q & A

Q. What are the recommended synthetic pathways for N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling deuterated phenyl precursors with acetamide derivatives. For example:

- Step 1: Start with 4-bromo-2,3,5,6-tetradeuterio-aniline.

- Step 2: React with acetic anhydride or acetyl chloride under anhydrous conditions to form the acetamide bond. Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or DMF, as demonstrated in analogous bromophenyl acetamide syntheses .

- Step 3: Optimize temperature (e.g., 273 K for controlled reactivity) and stoichiometry to minimize side reactions. Yields for non-deuterated analogs range from 15–27%, suggesting deuterated versions may require extended reaction times due to kinetic isotope effects .

Key Consideration: Deuterated starting materials must be rigorously anhydrous to prevent proton exchange, which could reduce isotopic purity.

Q. How is the structural integrity of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H-NMR: The absence of aromatic proton signals at positions 2,3,5,6 confirms deuteration. Residual protons (if any) appear as low-intensity peaks.

- ¹³C-NMR: Isotopic shifts (~0.1–0.3 ppm) for deuterated carbons can be observed .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion cluster pattern (e.g., [M]⁺ at m/z 278.99 for C₈H₅D₄BrNO), with characteristic bromine isotope splitting .

- X-ray Crystallography: For crystalline derivatives, dihedral angles between the bromophenyl and acetamide groups should align with non-deuterated analogs (e.g., ~66.4° in related structures) .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Deuterated compounds may exhibit similar toxicity profiles to non-deuterated analogs, which are often irritants .

- Ventilation: Work in a fume hood to avoid inhalation of fine crystalline powders.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent deuterium exchange .

- First Aid: For skin contact, wash with deuterium-depleted water to minimize isotopic contamination .

Advanced Research Questions

Q. How does deuteration at the 2,3,5,6 positions affect the compound’s physicochemical properties?

Methodological Answer:

- Melting Point: Deuteration increases melting points slightly (e.g., +1–3°C) due to stronger C-D vs. C-H bonds. Non-deuterated bromophenyl acetamides melt at ~155–162°C .

- Solubility: Reduced solubility in polar solvents (e.g., water) due to decreased hydrogen-bonding capacity.

- Stability: Enhanced thermal stability under oxidative conditions, as C-D bonds resist radical degradation pathways .

Table 1: Comparative Properties of Deuterated vs. Non-Deuterated Analogs

| Property | Non-Deuterated | Deuterated |

|---|---|---|

| Melting Point (°C) | 155–162 | 157–165 (estimated) |

| LogP (Octanol-Water) | ~2.1 | ~2.3 (increased lipophilicity) |

| Aqueous Solubility (mg/mL) | 0.5–1.0 | 0.2–0.5 |

Q. What role does this compound play in isotopic tracing or metabolic studies?

Methodological Answer:

- Pharmacokinetic Tracing: The deuterated aromatic ring resists metabolic oxidation, enabling tracking of acetamide metabolites in vivo via LC-MS. For example, deuterium retention in urinary metabolites confirms metabolic pathways .

- NMR Applications: Deuteration eliminates signal splitting from aromatic protons, simplifying ¹³C-NMR analysis of adjacent functional groups (e.g., acetamide carbonyl at ~170 ppm) .

Experimental Design Tip: Pair with non-deuterated controls to isolate isotope-specific effects in biological assays.

Q. How can researchers resolve contradictions in reported bioactivity data for deuterated vs. non-deuterated analogs?

Methodological Answer:

- Case Study: If a deuterated compound shows reduced cytotoxicity compared to its non-deuterated version:

- Validate Isotopic Purity: Use HRMS to rule out proton contamination.

- Assess Kinetic Isotope Effects (KIEs): Compare reaction rates in enzymatic assays (e.g., cytochrome P450 metabolism). KIEs >1 indicate rate-limiting C-H bond cleavage .

- Control for Solubility: Equalize solvent conditions to ensure differences are not artifactual.

Example: In anti-cancer screens, deuterated analogs may show lower IC₅₀ values due to prolonged half-life, but this requires confirmation via time-course assays .

Q. What advanced characterization techniques are critical for studying isotopic distribution?

Methodological Answer:

- Isotopic Ratio Mass Spectrometry (IRMS): Quantifies D/H ratios to confirm deuteration levels ≥98%.

- Neutron Diffraction: Maps deuterium positions in crystalline samples, complementing X-ray data .

- Solid-State NMR: Detects deuterium quadrupolar coupling constants to assess local electronic environments.

Reference Data: For non-deuterated analogs, IR spectral bands for C-Br and C=O stretches appear at ~550 cm⁻¹ and 1650 cm⁻¹, respectively. Deuteration shifts C-D stretches to ~2100 cm⁻¹ (FT-IR) .

Q. How can computational modeling predict the impact of deuteration on reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT): Compare activation energies for H- vs. D-transfer steps in key reactions (e.g., bromine displacement).

- Molecular Dynamics (MD): Simulate deuterium’s effect on solvation shells and diffusion rates in biological systems.

Example: DFT studies on related bromophenyl acetamides predict a 5–10% slower SN2 bromine substitution due to deuterium’s mass effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.